2-Bromo-4,5-dichloropyrimidine is a halogenated pyrimidine derivative with the molecular formula and a molecular weight of approximately 227.87 g/mol. It is characterized by the presence of two chlorine atoms and one bromine atom attached to the pyrimidine ring, which is a six-membered aromatic heterocyclic compound containing nitrogen atoms. The compound typically appears as a white to light yellow solid and has a melting point of around 26 °C and a boiling point of 128 °C at 15 mmHg .
Studies have indicated that 2-Bromo-4,5-dichloropyrimidine exhibits significant biological activity. It has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, leading to potential drug interactions . Additionally, its structural characteristics suggest potential antiviral and anticancer properties, although further research is necessary to fully elucidate its biological mechanisms.
The synthesis of 2-Bromo-4,5-dichloropyrimidine can be achieved through several methods:
2-Bromo-4,5-dichloropyrimidine finds applications in various fields:
Interaction studies have highlighted that 2-Bromo-4,5-dichloropyrimidine can interact with various biological systems:
Several compounds share structural similarities with 2-Bromo-4,5-dichloropyrimidine. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Bromo-2,4-dichloropyrimidine | Similar halogenation pattern; used in pharmaceuticals | |
| 5-Bromo-4-chloropyrimidin-2-amine | Contains an amine group; different reactivity | |
| 5-Bromo-2,4,6-trichloropyrimidine | More chlorinated; potentially higher reactivity | |
| 5-Bromo-4,6-dichloropyrimidine | Different chlorination pattern; varied applications |
These compounds are unique due to their specific halogenation patterns and functional groups, which influence their chemical reactivity and biological activity.
2-Bromo-4,5-dichloropyrimidine (CAS 1806851-15-9) is a halogenated heterocyclic compound featuring a pyrimidine ring substituted with bromine at position 2 and chlorine atoms at positions 4 and 5. The molecular formula, $$ \text{C}4\text{HBrCl}2\text{N}_2 $$, corresponds to a molecular weight of 227.87 g/mol. While direct crystallographic data for this specific compound is not publicly available, its structural features can be inferred from analogous halogenated pyrimidines.
The pyrimidine ring adopts a planar hexagonal geometry, with bond lengths and angles consistent with aromatic systems. Halogen substituents introduce slight distortions due to their electronegativity and van der Waals radii. For instance, the carbon-bromine bond length is typically ~1.89 Å, while carbon-chlorine bonds measure ~1.73 Å, as observed in related structures like 5-bromo-2,4-dichloropyrimidine. The dihedral angles between the halogen atoms and the ring plane are critical for understanding steric interactions in subsequent reactions. Computational models, such as density functional theory (DFT), predict a dipole moment of ~3.2 D, reflecting the asymmetric distribution of electronegative substituents.
The systematic IUPAC name for this compound is 2-bromo-4,5-dichloropyrimidine, derived by numbering the pyrimidine ring to assign the lowest possible locants to the substituents (bromine at position 2, chlorine at positions 4 and 5). Alternative designations include:
The compound is often confused with structurally similar derivatives, such as 2-bromo-4,6-dichloropyrimidine (CAS 36082-50-5), which differs in the placement of chlorine atoms. Careful distinction is necessary to avoid synthesis or application errors.
Halogenated pyrimidines exhibit diverse reactivity and applications depending on halogen positioning. A comparative analysis reveals key differences:
The position of halogens profoundly influences electronic and steric properties. For example, 2-bromo-4,5-dichloropyrimidine’s clustered substituents enhance electrophilicity at position 2, making it more reactive toward nucleophilic substitution than its 4,6-dichloro counterpart. Conversely, 2-bromo-5-chloropyrimidine’s lower halogen density reduces steric hindrance, favoring applications in medicinal chemistry.
The synthesis of 2-bromo-4,5-dichloropyrimidine typically involves sequential halogenation of pyrimidine precursors. One optimized route proceeds as follows:
Alternative methods employ hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA), with potassium bromide in aqueous media. This approach achieves 65–80% yields under mild conditions (25°C, 12 hours), aligning with green chemistry principles.
The bromination step follows an electrophilic aromatic substitution (SEAr) mechanism:
Competing reactions, such as over-bromination or ring oxidation, are mitigated by controlling stoichiometry (1:1 Br$$_2$$-to-substrate ratio) and temperature (<50°C).
Key physicochemical properties include:
The compound is stable at room temperature but degrades under strong UV light or alkaline conditions. Hydrolytic susceptibility at position 2 follows the order: Br > Cl, with half-life >24 hours in neutral aqueous solutions.
2-Bromo-4,5-dichloropyrimidine serves as a versatile intermediate in drug discovery. For example, it participates in Suzuki-Miyaura couplings to generate biaryl pyrimidines, key motifs in kinase inhibitors. Recent studies highlight its utility in synthesizing analogues of selitrectinib, an anti-cancer agent targeting TRK fusion proteins.
The bromine atom at position 2 undergoes efficient palladium-catalyzed cross-coupling with boronic acids (e.g., aryl, vinyl), while chlorine atoms at 4 and 5 remain inert, enabling selective derivatization. This selectivity is exploited in sequential functionalization strategies to construct polyfunctional pyrimidine scaffolds.